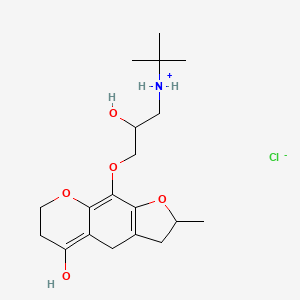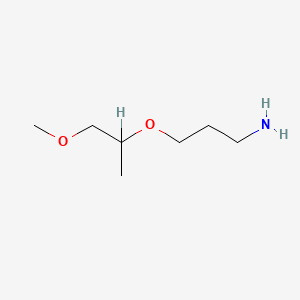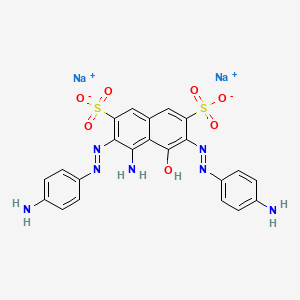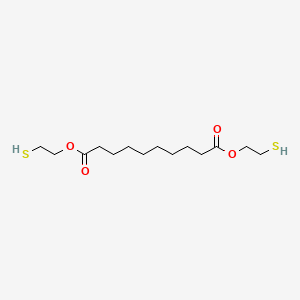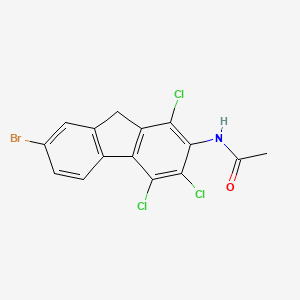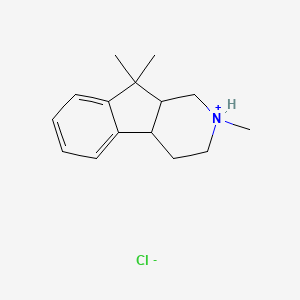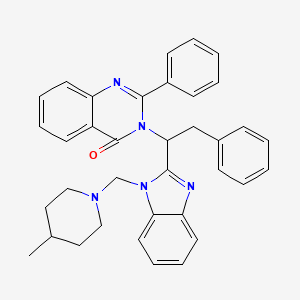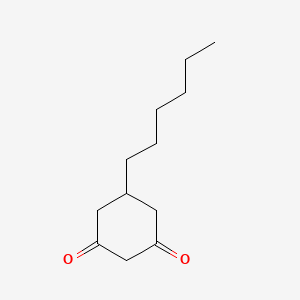
5-Hexylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-diones It is characterized by a hexyl group attached to the cyclohexane ring, making it a unique derivative of cyclohexane-1,3-dione
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione with a hexyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the hexyl halide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Hexylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane-1,3-dione derivatives.
Scientific Research Applications
5-Hexylcyclohexane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hexylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential plant metabolites. This inhibition leads to the disruption of metabolic pathways, resulting in the herbicidal activity of the compound .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: The parent compound, which lacks the hexyl group.
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A derivative with two methyl groups at the 5-position, commonly used as a reagent in organic synthesis.
2-Acyl-cyclohexane-1,3-dione: Compounds with acyl groups at the 2-position, known for their herbicidal activity.
Uniqueness: 5-Hexylcyclohexane-1,3-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility in organic solvents and alters its reactivity compared to other cyclohexane-1,3-dione derivatives .
Properties
CAS No. |
500341-67-3 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-hexylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h10H,2-9H2,1H3 |
InChI Key |
KUTNVHBPCLHKAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


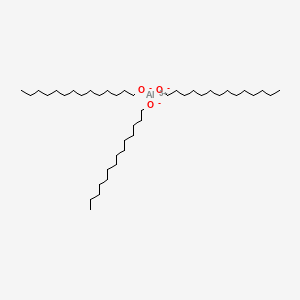
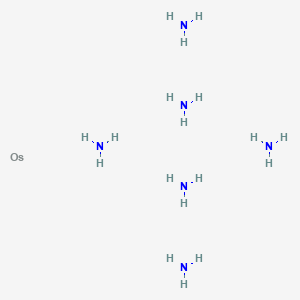
![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

